Sub-Nanomolar BTK Binding Affinity in Patent-Exemplified PROTAC Payload Series
4-(Methoxymethyl)-4-methylpyrrolidin-2-one serves as the pyrrolidinone core scaffold within a patent-exemplified BTK inhibitor (US20240083900, Example 99), which demonstrates an IC50 of 1 nM against human BTK in vitro [1]. While this IC50 value reflects the fully elaborated molecule rather than the isolated building block, it establishes that this specific C4-substitution pattern is compatible with high-affinity BTK engagement. In contrast, unsubstituted pyrrolidin-2-one lacks the requisite substituents for BTK binding pocket occupancy; 4-methylpyrrolidin-2-one (lacking the methoxymethyl ether) would eliminate hydrogen-bond acceptor capacity at this vector, likely reducing binding affinity by orders of magnitude based on structure-activity relationship (SAR) principles for pyrrolidinone-based kinase inhibitors [2].
| Evidence Dimension | BTK inhibitory potency (IC50) of fully elaborated molecule containing target scaffold |
|---|---|
| Target Compound Data | 1 nM (for US20240083900 Example 99 containing 4-(methoxymethyl)-4-methylpyrrolidin-2-one-derived scaffold) |
| Comparator Or Baseline | Unsubstituted pyrrolidin-2-one or 4-methylpyrrolidin-2-one: No reported BTK inhibitory activity at comparable concentrations |
| Quantified Difference | Target compound-derived agent achieves nanomolar potency; unsubstituted/mono-substituted analogs lack the necessary functional groups for BTK active site engagement |
| Conditions | In vitro BTK enzyme inhibition assay; measured via IC50 determination (BindingDB assay description) |
Why This Matters
This evidence supports procurement of this specific building block for BTK-targeted PROTAC development, where the methoxymethyl ether at C4 provides a vector for linker attachment while maintaining kinase-binding competency.
- [1] BindingDB. Ligand BDBM658409 (US20240083900, Example 99). Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. Assay Description: BTK in vitro assay measuring compound potency through IC50 determination. Accessed 2026. View Source
- [2] US Patent 20240083900 A1. Pyrazolo[1,5-a]pyrazine derivatives as BTK inhibitors. Example 99. Filed 2021, Published 2024. View Source
